
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene is an organic compound with the molecular formula C7H11F2I. It is characterized by the presence of fluorine and iodine atoms attached to a butene backbone, along with three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene typically involves the introduction of fluorine and iodine atoms onto a butene backbone. One common method is the halogenation of 2,3,3-trimethylbut-1-ene using fluorinating and iodinating agents under controlled conditions. The reaction may proceed as follows:
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Addition: Hydrogen halides (HX) or halogens (X2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Addition: Formation of halogenated alkanes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene involves its reactivity with various nucleophiles and electrophiles. The presence of fluorine and iodine atoms enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzotrifluoride: Contains an iodine atom and trifluoromethyl group attached to a benzene ring.
2,4-Difluoro-3-iodopyridine: Contains fluorine and iodine atoms attached to a pyridine ring.
3,4-Difluoroiodobenzene: Contains fluorine and iodine atoms attached to a benzene ring.
Uniqueness
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene is unique due to its specific structural arrangement, which includes a butene backbone with fluorine and iodine atoms, as well as three methyl groups. This unique structure imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
87970-47-6 |
|---|---|
Molecular Formula |
C7H11F2I |
Molecular Weight |
260.06 g/mol |
IUPAC Name |
4,4-difluoro-4-iodo-2,3,3-trimethylbut-1-ene |
InChI |
InChI=1S/C7H11F2I/c1-5(2)6(3,4)7(8,9)10/h1H2,2-4H3 |
InChI Key |
KMZOBEYJJQFADV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)C(F)(F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
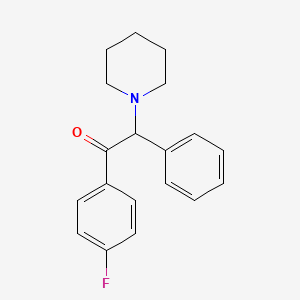
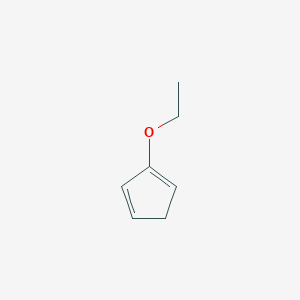
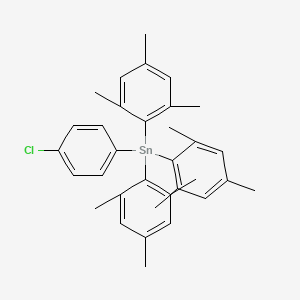
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
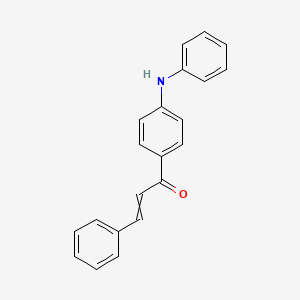

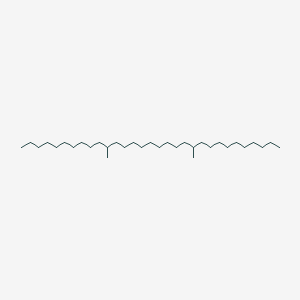
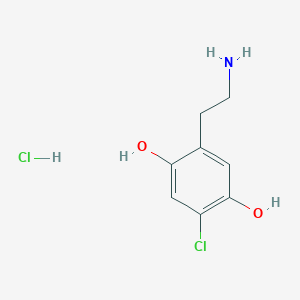
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)
